molecular formula C9H9N3O2 B180503 Carbendazim CAS No. 105268-95-9

Carbendazim

Cat. No. B180503
M. Wt: 191.19 g/mol
InChI Key: TWFZGCMQGLPBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03997553

Procedure details

A solution of 5.0 parts of the salt of methyl cyanocarbamate with o-phenylenediamine and 1.5 parts of acetic acid in 25 parts of water is refluxed for 30 minutes. The solution is cooled to 50° C. and filtered. The product is washed with water and dried in vacuo at 95° C. This procedure gives 3.3 parts (72% yield) of 2-benzimidazolecarbamic acid, methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:3][C:4](=[O:7])[O:5][CH3:6])#[N:2].[C:8]1(N)[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH2:14].C(O)(=O)C>O>[N:2]1[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[NH:14][C:1]=1[NH:3][C:4]([O:5][CH3:6])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)NC(OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The product is washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 95° C

Outcomes

Product
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)NC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03997553

Procedure details

A solution of 5.0 parts of the salt of methyl cyanocarbamate with o-phenylenediamine and 1.5 parts of acetic acid in 25 parts of water is refluxed for 30 minutes. The solution is cooled to 50° C. and filtered. The product is washed with water and dried in vacuo at 95° C. This procedure gives 3.3 parts (72% yield) of 2-benzimidazolecarbamic acid, methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:3][C:4](=[O:7])[O:5][CH3:6])#[N:2].[C:8]1(N)[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH2:14].C(O)(=O)C>O>[N:2]1[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[NH:14][C:1]=1[NH:3][C:4]([O:5][CH3:6])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)NC(OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The product is washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 95° C

Outcomes

Product
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)NC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.